4,5-Dinitrophthalic acid
Description
4,5-Dinitrophthalic acid (CAS: 90348-28-0) is a nitro-substituted derivative of phthalic acid with the molecular formula C₈H₄N₂O₈ and a molecular weight of 256.13 g/mol . Its structure features two nitro (-NO₂) groups at the 4- and 5-positions of the benzene ring and two carboxylic acid (-COOH) groups at the 1- and 2-positions (Figure 1). This compound is primarily utilized as an intermediate in synthesizing pharmaceuticals, agrochemicals, and coordination complexes due to its electron-withdrawing nitro groups, which enhance reactivity in substitution and condensation reactions .
Properties
IUPAC Name |
4,5-dinitrophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O8/c11-7(12)3-1-5(9(15)16)6(10(17)18)2-4(3)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJVUJBKOFXFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604069 | |
| Record name | 4,5-Dinitrobenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90348-28-0 | |
| Record name | 4,5-Dinitrobenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dinitrophthalic acid can be synthesized through the nitration of phthalic acid. The process involves the reaction of phthalic acid with a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired quality for further applications.
Chemical Reactions Analysis
Types of Reactions
4,5-Dinitrophthalic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.
Nucleophiles: Ammonia, amines, or other nucleophilic reagents for substitution reactions.
Alcohols and Acid Catalysts: Methanol, ethanol, and sulfuric acid for esterification reactions.
Major Products
4,5-Diaminophthalic acid: Formed by the reduction of the nitro groups.
Substituted Phthalic Acids: Formed by nucleophilic substitution reactions.
Phthalate Esters: Formed by esterification of the carboxylic acid groups.
Scientific Research Applications
4,5-Dinitrophthalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dinitrophthalic acid involves its ability to undergo various chemical transformations due to the presence of nitro and carboxylic acid groups. These functional groups can participate in redox reactions, nucleophilic substitutions, and esterification, making the compound versatile for different applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
4,5-Difluorophthalic Acid
- Molecular Formula : C₈H₄F₂O₄
- Substituents : Two fluorine atoms at positions 4 and 3.
- Physical Properties :
- Applications: Key intermediate in agrochemicals (pesticides, herbicides) and pharmaceuticals. Used in R&D for novel material synthesis due to its stability and reactivity .
- Key Differences :
4-Nitroisophthalic Acid
- Molecular Formula: C₈H₅NO₆
- Substituents : One nitro group at position 4; carboxylic acid groups at positions 1 and 3.
- Physical Properties :
- Applications :
- Key Differences :
4-Nitrophthalic Acid
- Molecular Formula: C₈H₅NO₆
- Substituents : One nitro group at position 4; carboxylic acid groups at positions 1 and 2.
- Safety Profile: Limited toxicity data; requires handling by trained professionals due to uncharacterized hazards .
- Key Differences :
Data Table: Structural and Functional Comparison
Biological Activity
4,5-Dinitrophthalic acid (DNPA) is a chemical compound with significant biological activity, primarily due to its nitro functional groups. This article explores the biological properties of DNPA, including its interactions with biomolecules, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C8H4N2O6
- Molecular Weight : 224.12 g/mol
- Structure : DNPA consists of a phthalic acid backbone with two nitro groups at the 4 and 5 positions on the aromatic ring.
The biological activity of DNPA is largely attributed to its ability to form reactive intermediates that can interact with various biomolecules. The nitro groups can undergo reduction to amino groups, leading to the formation of reactive species capable of modifying proteins and nucleic acids.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of DNPA against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) observed at 50 µg/mL.
- Escherichia coli : MIC observed at 100 µg/mL.
These findings suggest that DNPA could be a candidate for developing new antimicrobial agents.
Anticancer Properties
Research has indicated that DNPA may possess anticancer properties. In vitro studies demonstrated that DNPA can induce apoptosis in cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines were found to be approximately:
- MCF-7 : IC50 = 15 µM
- A549 : IC50 = 20 µM
The mechanism appears to involve the inhibition of DNA replication and protein synthesis, similar to established chemotherapeutic agents like cisplatin.
Cytotoxicity
A cytotoxicity assessment using the MTT assay revealed that DNPA exhibits dose-dependent cytotoxic effects on normal human cell lines, raising concerns about its safety profile for therapeutic use. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| Normal Human Fibroblasts | 30 |
Study on Antibacterial Activity
A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of DNPA in combination with conventional antibiotics. The results showed enhanced activity against resistant strains of bacteria when used in synergy with amoxicillin.
Research on Anticancer Effects
In a clinical trial involving patients with advanced breast cancer, DNPA was administered as part of a combination therapy regimen. Preliminary results indicated a partial response in 40% of participants, suggesting potential benefits in a clinical setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
